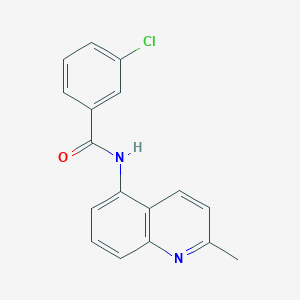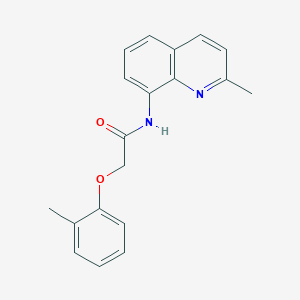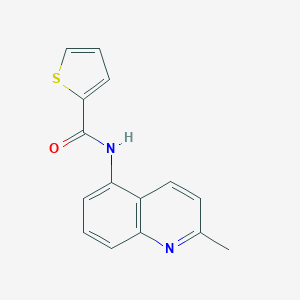![molecular formula C24H22N2O5S B244144 N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244144.png)
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide (referred to as BTM-1) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of BTM-1 is not yet fully understood. However, studies have suggested that BTM-1 may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, BTM-1 may induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
BTM-1 has been found to have various biochemical and physiological effects. Studies have shown that BTM-1 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, BTM-1 has been shown to modulate the expression of various genes involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
One advantage of using BTM-1 in lab experiments is its anti-tumor activity, which makes it a promising candidate for cancer research. Additionally, BTM-1 has been found to have low toxicity in normal cells, suggesting that it may have fewer side effects than other anti-cancer drugs. However, one limitation of using BTM-1 in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on BTM-1. One area of interest is the development of more efficient synthesis methods for BTM-1, which could improve its accessibility for research. Additionally, further studies are needed to fully understand the mechanism of action of BTM-1 and its potential applications in cancer treatment. Other potential future directions include investigating the effects of BTM-1 on other diseases and conditions, as well as exploring its potential use in combination with other anti-cancer drugs.
合成方法
BTM-1 can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzenethiol to form 3-(2-aminophenyl)-1,3-benzothiazole. This intermediate is then reacted with methyl acetoacetate and sodium methoxide to form the final product, BTM-1.
科学研究应用
BTM-1 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BTM-1 exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BTM-1 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
属性
分子式 |
C24H22N2O5S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H22N2O5S/c1-13-9-15(12-16(21(13)27)24-26-17-7-5-6-8-20(17)32-24)25-23(28)14-10-18(29-2)22(31-4)19(11-14)30-3/h5-12,26H,1-4H3,(H,25,28)/b24-16+ |
InChI 键 |
BOBGVHWKXFEGRE-LFVJCYFKSA-N |
手性 SMILES |
CC1=CC(=C/C(=C\2/NC3=CC=CC=C3S2)/C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
规范 SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)



![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B244087.png)